Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride
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Overview
Description
Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid. This compound is known for its pharmacodynamic actions, particularly its coronary vasodilation activity, which increases coronary blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with morpholinoethyl chloride hydrochloride. The reaction is typically conducted in a suitable solvent such as methanol, ethanol, or other lower aliphatic alcohols. The product is then treated with a hydrochloric acid-alcohol mixture and recrystallized from alcohol to obtain white crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the flavone ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced flavone derivatives .
Scientific Research Applications
Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other flavone derivatives.
Biology: The compound’s ability to modulate biological pathways makes it useful in studying cellular processes.
Medicine: Its pharmacodynamic properties, particularly coronary vasodilation, make it a candidate for developing cardiovascular drugs.
Mechanism of Action
The mechanism of action of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with molecular targets in the body. The compound acts as a coronary vasodilator, increasing blood flow to the heart. This effect is mediated through its interaction with specific receptors and enzymes involved in the regulation of vascular tone .
Comparison with Similar Compounds
Similar Compounds
Flavoxate: A similar compound with spasmolytic activity used for urinary syndromes.
3-Methylflavone-8-carboxylic acid: The parent compound from which morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is derived
Uniqueness
This compound is unique due to its specific pharmacodynamic properties, particularly its ability to increase coronary blood flow. This makes it a valuable compound for developing cardiovascular drugs .
Properties
CAS No. |
3468-02-8 |
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Molecular Formula |
C23H24ClNO5 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-morpholin-4-ium-4-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;chloride |
InChI |
InChI=1S/C23H23NO5.ClH/c1-16-20(25)18-8-5-9-19(22(18)29-21(16)17-6-3-2-4-7-17)23(26)28-15-12-24-10-13-27-14-11-24;/h2-9H,10-15H2,1H3;1H |
InChI Key |
OQENDBITKXIGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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